molecular formula C16H17N5O B2960397 5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole CAS No. 2192744-98-0

5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole

Cat. No.: B2960397
CAS No.: 2192744-98-0
M. Wt: 295.346
InChI Key: WROXECARJYXEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure combining an indole ring with a triazole and piperidine moiety, which contributes to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against various cancer cell lines .

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets by forming hydrogen bonds, leading to changes in the target’s function.

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might affect pathways related to cell growth and apoptosis.

Pharmacokinetics

It’s known that the ability of triazole compounds to form hydrogen bonds can improve their pharmacokinetic properties . This suggests that the compound might have good bioavailability.

Result of Action

Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that the compound might lead to cell death in its target cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl]-1H-indole is unique due to its combination of the triazole, piperidine, and indole moieties, which confer a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of activities compared to its individual components .

Properties

IUPAC Name

1H-indol-5-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c22-16(13-1-2-15-12(11-13)3-6-17-15)20-8-4-14(5-9-20)21-10-7-18-19-21/h1-3,6-7,10-11,14,17H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WROXECARJYXEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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